1,2-Di(tetradecan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(tetradecan-2-yl)benzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where two tetradecanyl groups are attached to the benzene ring at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(tetradecan-2-yl)benzene typically involves the alkylation of benzene with tetradecanyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+2Tetradecanyl halideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(tetradecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of benzoic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated benzene derivatives.
Scientific Research Applications
1,2-Di(tetradecan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Di(tetradecan-2-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di(hexadecan-2-yl)benzene
- 1,2-Di(octadecan-2-yl)benzene
- 1,2-Di(dodecan-2-yl)benzene
Uniqueness
1,2-Di(tetradecan-2-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, melting point, and reactivity profiles .
Properties
CAS No. |
90774-18-8 |
---|---|
Molecular Formula |
C34H62 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
1,2-di(tetradecan-2-yl)benzene |
InChI |
InChI=1S/C34H62/c1-5-7-9-11-13-15-17-19-21-23-27-31(3)33-29-25-26-30-34(33)32(4)28-24-22-20-18-16-14-12-10-8-6-2/h25-26,29-32H,5-24,27-28H2,1-4H3 |
InChI Key |
FPTTWIBJOSSMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=CC=CC=C1C(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.